1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine hydrochloride
CAS No.: 1956389-92-6
Cat. No.: VC2897184
Molecular Formula: C7H12ClN3
Molecular Weight: 173.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1956389-92-6 |
|---|---|
| Molecular Formula | C7H12ClN3 |
| Molecular Weight | 173.64 g/mol |
| IUPAC Name | 1-(1-methylpyrazol-4-yl)cyclopropan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C7H11N3.ClH/c1-10-5-6(4-9-10)7(8)2-3-7;/h4-5H,2-3,8H2,1H3;1H |
| Standard InChI Key | SNTKTCYDGPTLQG-UHFFFAOYSA-N |
| SMILES | CN1C=C(C=N1)C2(CC2)N.Cl |
| Canonical SMILES | CN1C=C(C=N1)C2(CC2)N.Cl |
Introduction
Chemical Identity and Properties
1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine hydrochloride is a salt form of the parent compound 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine. The compound is identified by the CAS number 1956389-92-6 and possesses a molecular formula of C₇H₁₂ClN₃. With a molecular weight of 173.64 g/mol, this compound represents an important class of N-heterocyclic derivatives. The IUPAC name for this compound is 1-(1-methylpyrazol-4-yl)cyclopropan-1-amine;hydrochloride.
Structural Characteristics
The compound consists of three principal structural components:
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A 1-methyl-1H-pyrazole ring at the 4-position
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A cyclopropane ring
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An amine functional group
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A hydrochloride counterion
The structure can be represented by the SMILES notation: CN1C=C(C=N1)C2(CC2)N.Cl.
Physical and Chemical Properties
The compound exhibits several notable physical and chemical properties that contribute to its utility in research applications. The table below summarizes these properties:
Related Structural Forms
The compound exists in multiple forms, each with distinct properties:
Free Base Form
The parent compound, 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine (CAS: 1338494-61-3), has a molecular formula of C₇H₁₁N₃ and a molecular weight of 137.186 g/mol . The free base form serves as the precursor to the hydrochloride salt.
Dihydrochloride Salt
The dihydrochloride salt (CAS: 1401426-05-8) has a molecular formula of C₇H₁₃Cl₂N₃ and a molecular weight of 210.10 g/mol . This form contains two hydrochloride counterions.
Comparative Analysis
The following table provides a comparative analysis of the different structural forms:
Applications in Research and Industry
1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine hydrochloride has several important applications across various fields.
Medicinal Chemistry
The compound serves as a valuable building block in medicinal chemistry, particularly in the synthesis of more complex molecules with potential therapeutic applications. Its unique structural features make it suitable for incorporation into drug candidates.
Chemical Research
In chemical research, the compound is utilized as:
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A synthetic intermediate for more complex molecules
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A model compound for studying reaction mechanisms
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A building block for the development of compound libraries
Pharmaceutical Development
The compound has potential applications in pharmaceutical development, particularly as:
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A precursor in drug synthesis
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A bioisosteric replacement of arylpyrazole or pyrazolecarboxamide moieties
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A component in structure-activity relationship studies
Biological Activity and Mechanism of Action
Receptor Interactions
Pyrazole derivatives can interact with specific biological targets, such as enzymes or receptors, potentially altering their activity and leading to various pharmacological effects. Such interactions form the basis for their potential therapeutic applications.
Structure-Activity Relationships
The unique combination of a pyrazole ring and a cyclopropanamine moiety provides this compound with distinct structure-activity relationship (SAR) profiles. The cyclopropane ring, known for its rigidity and unique bond angles, can influence the three-dimensional orientation of pharmacophoric groups, potentially enhancing binding to biological targets.
Comparative Analysis with Related Compounds
Structural Analogues
Several structural analogues of 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine hydrochloride have been reported in the literature. These include:
Functional Comparison
The various structural analogues differ in their physical properties, chemical reactivity, and potential biological activities. For instance:
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The addition of a methylene linker in N-[(1-methyl-1h-pyrazol-4-yl)methyl]cyclopropanamine increases conformational flexibility compared to the title compound
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Replacement of the cyclopropyl group with an isopropyl group (as in 2-Methyl-1-(1-methyl-1h-pyrazol-4-yl)propan-1-amine) alters the three-dimensional structure and potentially its binding characteristics
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The presence of a ketone in 1-(1-Methyl-1H-pyrazol-4-yl)ethanone changes the electron distribution and hydrogen-bonding capabilities
Current Research and Future Applications
Drug Development
Current research suggests that compounds containing the pyrazole-cyclopropane scaffold, including 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine hydrochloride, have potential applications in drug development. Some applications being explored include:
Lead-Oriented Synthesis
The compound represents a promising building block for lead-oriented synthesis in medicinal chemistry. It possesses several desirable properties for a lead compound, including:
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Low molecular weight
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Reasonable lipophilicity
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Limited number of polar atoms and rotatable bonds
Future Research Directions
Potential future research directions involving this compound include:
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Investigation of its potential as a bioisosteric replacement in existing drugs
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Development of combinatorial libraries based on the pyrazole-cyclopropane scaffold
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Exploration of its potential in developing central nervous system therapeutics
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